

Technical Support Center: Integrin alpha 4 (A-7) Antibody

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Compound of Interest

Compound Name: L-365209

Cat. No.: B1243476

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and troubleshooting of the Integrin alpha 4 (A-7) antibody.

Frequently Asked Questions (FAQs)

Q1: What is the Integrin alpha 4 (A-7) antibody and what are its primary applications?

The Integrin alpha 4 (A-7) antibody is a mouse monoclonal antibody (IgG2b κ) designed for the detection of Integrin alpha 4 (also known as CD49d).[1] It is raised against amino acids 796-1005 near the C-terminus of human Integrin $\alpha 4$. [1][2] This antibody is recommended for a variety of immunoassays, including Western Blotting (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC) on paraffin-embedded sections (IHC(P)), and ELISA.[1]

Q2: What is the known species cross-reactivity of the Integrin alpha 4 (A-7) antibody?

The Integrin alpha 4 (A-7) antibody is specifically recommended for the detection of Integrin alpha 4 of human origin.[1] While the immunogen sequence may have homology with integrin alpha 4 from other species, cross-reactivity with non-human species has not been explicitly validated by the manufacturer for this specific clone. Other anti-integrin alpha 4 antibodies are available that have been validated for use with mouse and rat samples. Users should validate the A-7 antibody for their specific species of interest.

Q3: What are the expected molecular weights of Integrin alpha 4 in a Western Blot?

In a Western Blot analysis, Integrin alpha 4 can appear at several molecular weights. The mature, full-length protein is typically observed at approximately 150 kDa.^[3] A precursor form may be detected at around 140 kDa, and a cleaved C-terminal fragment can sometimes be seen at 70 kDa.^[3] Under non-reducing conditions, a band at 180 kDa may also be present.^[3]

Q4: Is antigen retrieval recommended for Immunohistochemistry (IHC) with this antibody?

Yes, for immunohistochemical staining of formalin-fixed, paraffin-embedded tissues, it is recommended to perform heat-induced antigen retrieval. A common method is to use a sodium citrate buffer (pH 6.0) and apply heat.

Q5: What is the subcellular localization of Integrin alpha 4?

Integrin alpha 4 is a transmembrane protein and is primarily localized to the cell membrane.

Data Presentation

Table 1: General Characteristics of Integrin alpha 4 (A-7) Antibody

Characteristic	Description
Product Name	Integrin α4/ITGA4/CD49d Antibody (A-7)
Catalog Number	sc-365209
Host Species	Mouse
Clonality	Monoclonal
Isotype	IgG2b κ
Immunogen	Amino acids 796-1005 of human Integrin α4
Purification	Protein A/G purification
Recommended Applications	WB, IP, IF, IHC(P), ELISA
Species Reactivity	Human

Table 2: Recommended Starting Dilutions

Application	Starting Dilution	Dilution Range
Western Blotting (WB)	1:100	1:100-1:1000
Immunoprecipitation (IP)	1-2 µg per 100-500 µg of total protein	-
Immunofluorescence (IF)	1:50	1:50-1:500
Immunohistochemistry (IHC-P)	1:50	1:50-1:500
ELISA	1:30	1:30-1:3000

Note: Optimal dilutions should be determined empirically by the end-user.

Quantitative Data:

Publicly available quantitative data, such as binding affinity (Kd) or IC50 values for the Integrin alpha 4 (A-7) antibody, is limited. Researchers are advised to perform their own titration experiments to determine the optimal antibody concentration for their specific application and experimental conditions.

Experimental Protocols

Detailed Western Blotting Protocol

- Sample Preparation:
 - Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
- Gel Electrophoresis:
 - Load 20-40 µg of total protein per lane onto an SDS-PAGE gel (7.5% acrylamide is recommended).

- Include a molecular weight marker in one lane.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer the proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
 - Confirm successful transfer by staining the membrane with Ponceau S.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the Integrin alpha 4 (A-7) antibody in the blocking buffer to the desired concentration (starting at 1:100).
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Capture the signal using an imaging system.

Detailed Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes for 5 minutes each).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
- Antigen Retrieval:
 - Perform heat-induced antigen retrieval by immersing the slides in a sodium citrate buffer (10 mM, pH 6.0) and heating in a water bath or pressure cooker.
 - Allow the slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate the slides with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
 - Wash with PBS.
- Blocking:
 - Block non-specific binding by incubating the slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Dilute the Integrin alpha 4 (A-7) antibody in the blocking solution (starting at 1:50).
 - Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

- Washing:
 - Wash the slides three times with PBS.
- Secondary Antibody Incubation:
 - Incubate with an HRP-conjugated anti-mouse IgG secondary antibody for 1 hour at room temperature.
- Washing:
 - Wash the slides three times with PBS.
- Detection:
 - Apply a DAB (3,3'-Diaminobenzidine) substrate and incubate until the desired color intensity is reached.
 - Rinse with distilled water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through a graded series of ethanol and clear in xylene.
 - Mount with a permanent mounting medium.

Troubleshooting Guides

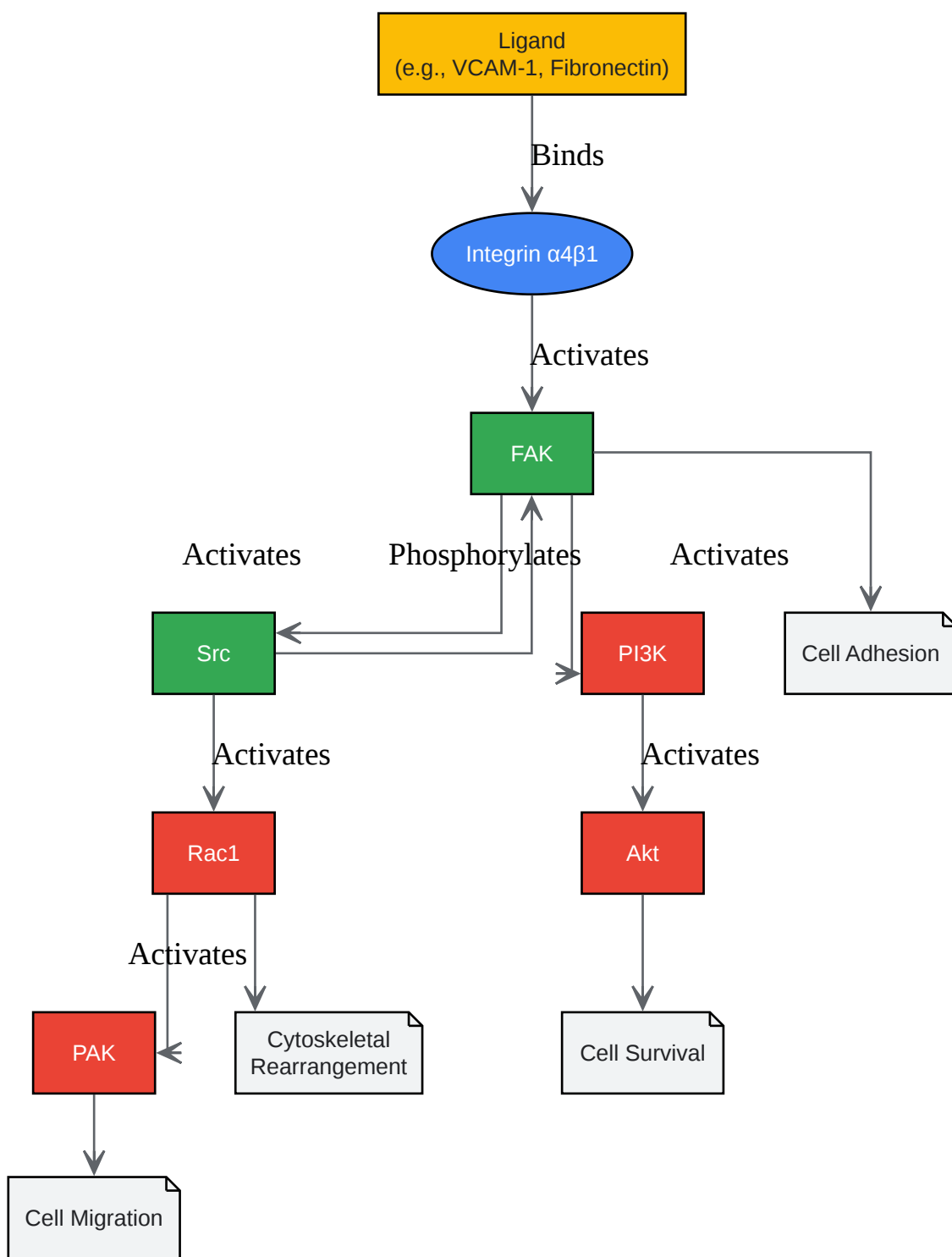
Table 3: Western Blotting Troubleshooting

Issue	Possible Cause	Suggested Solution
No Signal or Weak Signal	Insufficient protein loaded	Increase the amount of protein loaded per lane.
Low antibody concentration	Increase the primary or secondary antibody concentration or incubation time.	
Inefficient protein transfer	Confirm transfer with Ponceau S staining. Optimize transfer time and voltage.	
Inactive secondary antibody or ECL substrate	Use fresh reagents.	
High Background	High antibody concentration	Decrease the primary or secondary antibody concentration.
Insufficient blocking	Increase blocking time or use a different blocking agent (e.g., BSA instead of milk).	
Inadequate washing	Increase the number and duration of wash steps.	
Non-specific Bands	Antibody cross-reactivity	Use a more specific blocking buffer. Ensure the purity of the protein sample.
Protein degradation	Use fresh samples and add protease inhibitors to the lysis buffer.	
Too much protein loaded	Reduce the amount of protein loaded per lane.	

Table 4: Immunohistochemistry (IHC) Troubleshooting

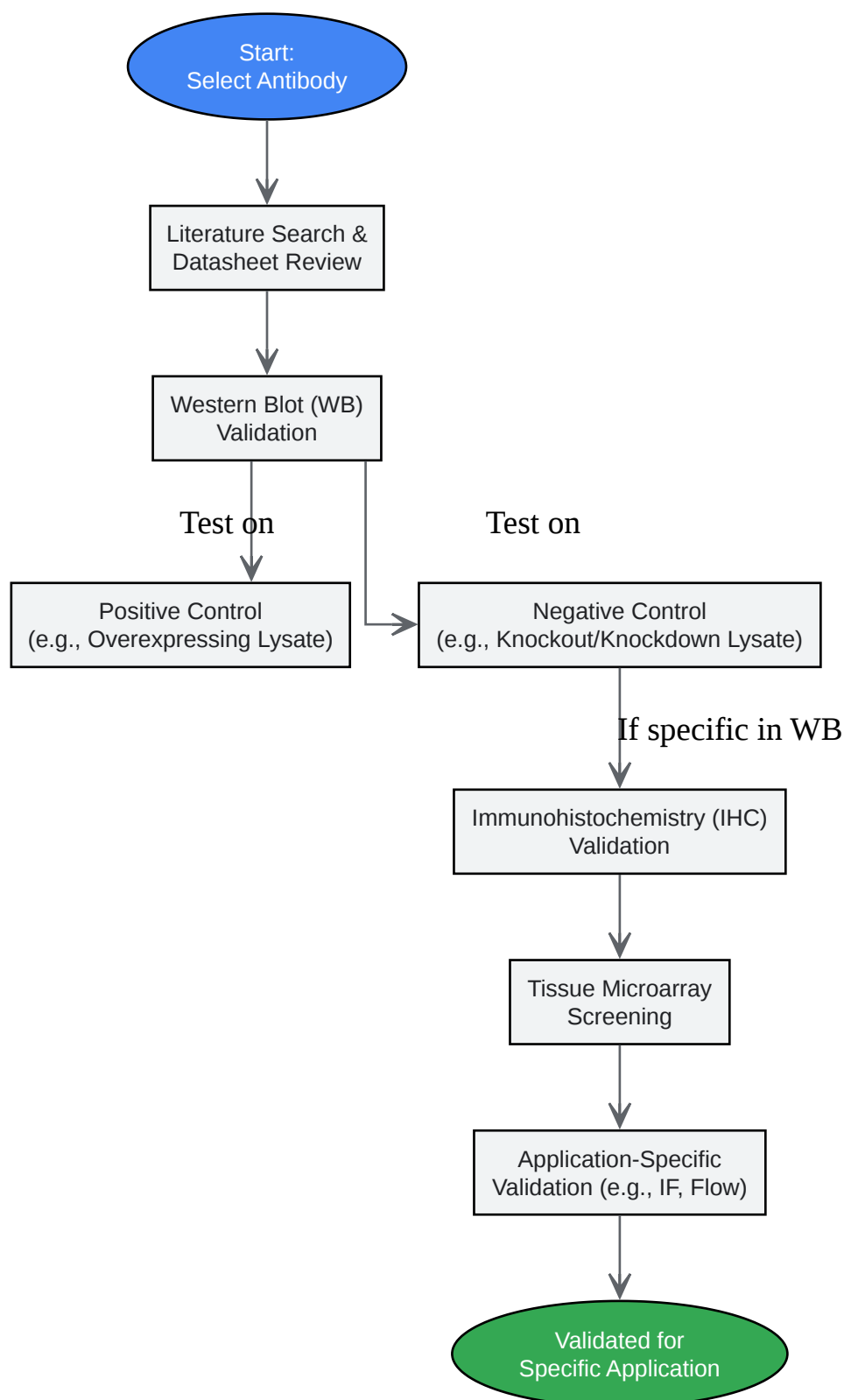
Issue	Possible Cause	Suggested Solution
No Staining or Weak Staining	Incorrect primary antibody dilution	Optimize the antibody concentration through titration.
Inadequate antigen retrieval	Optimize the antigen retrieval method (time, temperature, buffer pH).	
Primary antibody not compatible with fixed tissue	Test the antibody on frozen sections or use a different fixation method.	
High Background	Non-specific antibody binding	Increase blocking time and use serum from the same species as the secondary antibody.
Endogenous peroxidase activity	Ensure the peroxidase blocking step is performed correctly.	
High primary antibody concentration	Reduce the concentration of the primary antibody.	
Tissue Damage	Harsh antigen retrieval	Reduce the heating time or temperature during antigen retrieval.
Excessive washing	Handle slides gently during wash steps.	

Visualizations



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Caption: Simplified signaling pathway of Integrin alpha 4.



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Caption: General workflow for antibody validation.

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